Diastovaricin I
Overview
Description
Diastovaricin I, also known as this compound, is a compound classified as an antibiotic. it is unique in that it does not exhibit antimicrobial activity. This compound is known for its ability to induce differentiation in mouse Friend cells .
Preparation Methods
The synthesis of Diastovaricin I involves complex organic reactions. The compound is typically synthesized through a series of steps starting from 3-amino-5-hydroxy-benzoic acid. The process involves the use of polyketide synthase genes and various enzymes for modification, regulation, and transport
Chemical Reactions Analysis
Diastovaricin I undergoes several types of chemical reactions, including oxidation and substitution. Common reagents used in these reactions include halogenase enzymes, which are responsible for the chlorination of the compound at specific positions . The major products formed from these reactions include various derivatives of the original compound, which may have different biological activities.
Scientific Research Applications
Diastovaricin I has several scientific research applications. It is primarily used in the study of cell differentiation, particularly in mouse Friend cells . The compound is also studied for its role in the biosynthesis of other antibiotics and its potential use in biotechnological applications .
Mechanism of Action
The mechanism of action of Diastovaricin I involves its interaction with specific molecular targets and pathways. The compound is known to induce differentiation in mouse Friend cells by affecting the expression of certain genes and proteins . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interacts with enzymes and other proteins involved in cell differentiation .
Comparison with Similar Compounds
Diastovaricin I is similar to other naphthalenic ansamacrolactam antibiotics, such as naphthomycin and ansamitocin. it is unique in that it does not exhibit antimicrobial activity, unlike many other compounds in this class . This lack of antimicrobial activity makes it particularly useful for studying cell differentiation without the confounding effects of antimicrobial activity. Other similar compounds include rifamycin and geldanamycin, which also belong to the ansamycin family of antibiotics .
Properties
IUPAC Name |
4,10,14,20,34-pentahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H45NO10/c1-20-11-9-7-8-10-12-30(44)40-33-37(48)27-18-25(6)36(47)32(31(27)38(49)39(33)50)35(46)24(5)17-23(4)34(45)22(3)14-16-26(41)15-13-21(2)29(43)19-28(20)42/h7-14,16-18,20,22-23,26,28,34,41-42,45,47-48H,15,19H2,1-6H3,(H,40,44) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGZUMXAOXKLLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=CC=CC(=O)NC2=C(C3=C(C(=C(C(=C3)C)O)C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)C(=O)C2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H45NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
687.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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